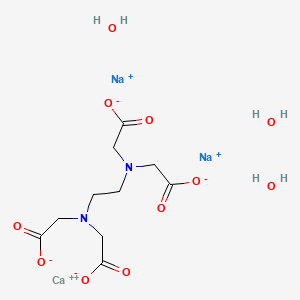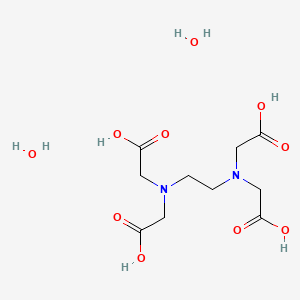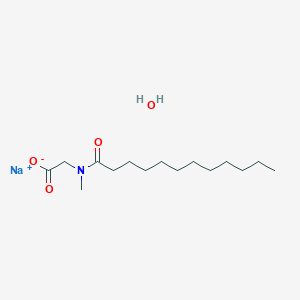
alpha-D-Galactose-1-phosphate dipotassium salt dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is a chemical compound with the molecular formula C6H11K2O9P·2H2O. It is a derivative of galactose, a type of sugar, and is commonly used in biochemical research. This compound is particularly significant in the study of galactose metabolism and related enzymatic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is synthesized from galactose through a phosphorylation reaction. The process involves the enzyme galactokinase, which catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to galactose, forming galactose-1-phosphate. This intermediate is then reacted with potassium salts to produce the dipotassium salt form.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes, such as galactokinase and galactose-1-phosphate uridylyltransferase, to efficiently convert galactose into the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in glycosylation reactions, where it acts as a donor of galactose units.
Common Reagents and Conditions
Phosphorylation: Requires ATP and galactokinase.
Dephosphorylation: Involves phosphatases that remove the phosphate group.
Glycosylation: Utilizes glycosyltransferases to transfer galactose units to acceptor molecules.
Major Products
Phosphorylation: Produces alpha-D-Galactose-1-phosphate.
Dephosphorylation: Results in free galactose and inorganic phosphate.
Glycosylation: Forms various glycosylated compounds, depending on the acceptor molecule.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It serves as a substrate for studying the enzymatic activity of galactokinase and galactose-1-phosphate uridylyltransferase. Additionally, it is used in the investigation of metabolic pathways involving galactose, such as the Leloir pathway, which is crucial for understanding disorders like galactosemia .
In medicine, this compound is used to study the biochemical basis of galactosemia, a genetic disorder that affects the body’s ability to process galactose. Researchers use this compound to develop diagnostic assays and potential therapeutic interventions for this condition .
Wirkmechanismus
Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate exerts its effects by participating in the Leloir pathway of galactose metabolism. The compound is phosphorylated by galactokinase to form galactose-1-phosphate, which is then converted to glucose-1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is essential for the proper utilization of galactose in cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-D-Glucose-1-phosphate dipotassium salt: Similar in structure but involves glucose instead of galactose.
Uridine diphosphate galactose: Another compound involved in galactose metabolism, acting as a galactose donor in glycosylation reactions.
Uniqueness
Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is unique due to its specific role in the Leloir pathway and its involvement in the metabolism of galactose. Unlike alpha-D-Glucose-1-phosphate, which is involved in glucose metabolism, alpha-D-Galactose-1-phosphate is crucial for understanding and studying galactose-related metabolic disorders .
Eigenschaften
IUPAC Name |
dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2/t2-,3+,4+,5-,6-;;;;/m1..../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLMWHHJPUWTEV-VOVDTXCTSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15K2O11P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19046-60-7 |
Source


|
| Record name | α-D-galactose 1-(dipotassium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;hydrate](/img/structure/B8022236.png)


